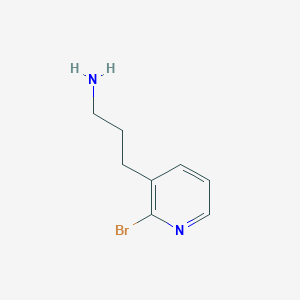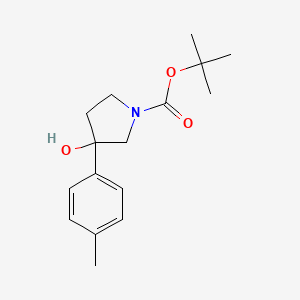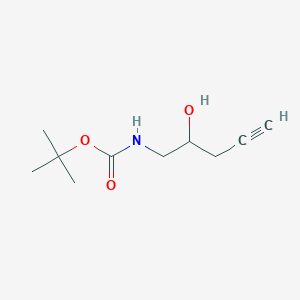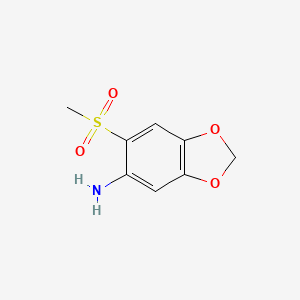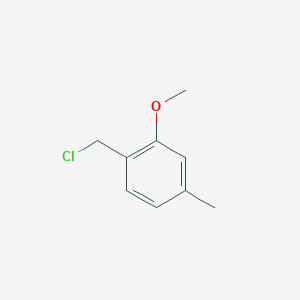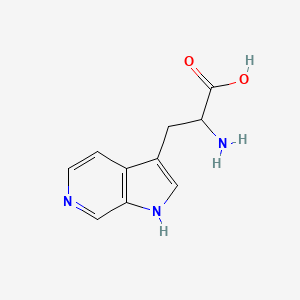![molecular formula C8H14ClNO2 B13555728 7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride typically involves the reaction of cyclohexene with chloroform and sodium hydroxide in the presence of tri-n-propylamine . The reaction is carried out under controlled conditions, including cooling to 0°C with an ice bath and stirring vigorously. The mixture is then further stirred at room temperature and heated to 50°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus trichloride, anhydrous aluminum trichloride, and oxygen . The reactions are typically carried out under mild conditions to preserve the bicyclic structure of the compound .
Major Products Formed
The major products formed from the reactions of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride include various phosphonic dichlorides and phosphonates
Wissenschaftliche Forschungsanwendungen
7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride has several scientific research applications, including:
Drug Synthesis: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, leading to its effects in different applications. detailed studies on its mechanism of action are limited and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride include:
Uniqueness
The uniqueness of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride lies in its bicyclic structure, which provides distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
7-aminobicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)5-3-1-2-4-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI-Schlüssel |
FHBKHHWNOMBYRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C2(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
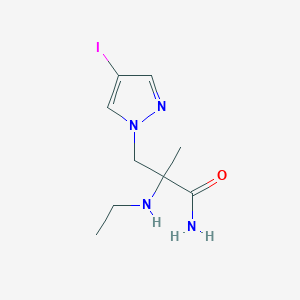
![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
